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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Btk-IN-19, a highly
selective, covalent inhibitor of Bruton's tyrosine kinase (BTK), in cancer cell line research. This
document outlines the mechanism of action, key signaling pathways, and detailed protocols for
essential in vitro experiments.

Introduction to Btk-IN-19

Btk-IN-19, also referred to as compound 26 in its discovery publication, is a potent and
selective covalent inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a critical non-receptor
tyrosine kinase involved in B-cell receptor (BCR) signaling and is a validated therapeutic target
in various B-cell malignancies[1][3]. Dysregulation of BTK activity has been implicated in the
survival and proliferation of malignant B-cells[3]. Btk-IN-19 covalently binds to the cysteine 481
residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase
activity[4]. Its high selectivity offers a potential advantage in reducing off-target effects
compared to less selective BTK inhibitors[1][2].

Mechanism of Action and Signaling Pathway

BTK is a key mediator downstream of the B-cell receptor (BCR). Upon BCR engagement, BTK
is activated via phosphorylation and subsequently phosphorylates downstream targets,
including phospholipase Cy2 (PLCy2). This initiates a signaling cascade that ultimately
activates transcription factors like NF-kB and MAPK, promoting B-cell proliferation, survival,
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and differentiation. In many B-cell malignancies, this pathway is constitutively active. Btk-IN-19,
by irreversibly inhibiting BTK, effectively blocks these downstream signaling events, leading to
decreased proliferation and induction of apoptosis in sensitive cancer cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://lwww.benchchem.com/product/b15140693#using-btk-in-19-in-cancer-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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